methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyrido-triazinone core linked via a sulfanyl (-S-) bridge to a methyl-substituted furan carboxylate moiety. The sulfanyl group enhances molecular flexibility and may influence redox properties, while the furan carboxylate could modulate solubility and binding interactions. Structural analogs, such as methyl 5-{[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}furan-2-carboxylate, highlight the importance of substituent positioning on biological activity .
Properties
IUPAC Name |
methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-5-6-18-12(7-9)16-14(17-15(18)20)23-8-10-3-4-11(22-10)13(19)21-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUWQOYHMJRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrido[1,2-a][1,3,5]triazin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Derivatives
Triazine derivatives are widely studied for their herbicidal and pharmacological properties. For example:
- Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a triazine core. Unlike the target compound, metsulfuron-methyl contains a sulfonylurea linker instead of a sulfanyl group, which increases its stability and herbicidal potency .
- Ethametsulfuron methyl ester: Features a triazine ring with ethoxy and methylamino substituents. The absence of a fused pyrido-triazinone system reduces its structural complexity compared to the target compound .
Key Differences :
- Sulfanyl (-S-) vs. sulfonyl (-SO₂-) linkages: The former may confer lower oxidative stability but greater conformational flexibility .
Furan Carboxylate-Containing Compounds
Furan rings with carboxylate esters are common in bioactive molecules. For instance:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Shares a fused bicyclic system and ester groups but lacks the pyrido-triazinone scaffold. Its nitroaryl substituent enhances antimycobacterial activity, suggesting that electron-withdrawing groups (e.g., nitro, carboxylate) are critical for bioactivity .
Key Differences :
- The target compound’s pyrido-triazinone core may offer distinct hydrogen-bonding interactions compared to imidazo-pyridine systems.
- The sulfanyl bridge could improve membrane permeability relative to bulkier substituents like phenethyl groups .
Sulfur-Containing Heterocycles
Sulfur atoms in heterocycles influence electronic and pharmacokinetic properties. Examples include:
- Diphenyl sulfoxide and dibenzothiophene : Studied for dielectric properties in coal models. While structurally dissimilar, these compounds highlight how sulfur oxidation states (sulfoxide vs. thioether) affect polarity and reactivity—a factor relevant to the target compound’s sulfanyl group .
- Nitroimidazole and nitrofuryl derivatives: Nitroimidazoles often exhibit antitubercular activity, but nitrofuryl analogs (e.g., nitrothiophen-containing compounds) show enhanced potency due to improved electron-withdrawing effects. This suggests that the target compound’s furan carboxylate may synergize with its pyrido-triazinone system for bioactivity .
Computational and Experimental Similarity Analysis
Molecular Fingerprint-Based Comparisons
Using Morgan fingerprints and Tanimoto coefficients, the target compound’s similarity to triazine herbicides (e.g., metsulfuron-methyl) is moderate (~0.45–0.55), primarily due to shared triazine motifs. However, its similarity to nitroimidazole derivatives is low (<0.30), reflecting divergent core structures .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Computational Similarity Metrics
| Compound Pair | Tanimoto Coefficient (Morgan FP) | Dice Coefficient |
|---|---|---|
| Target vs. Metsulfuron-methyl | 0.52 | 0.68 |
| Target vs. Nitroimidazole | 0.28 | 0.39 |
Biological Activity
Methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a furan ring and a pyrido-triazine moiety, which are known to contribute to various biological activities. The presence of sulfur in the form of a sulfanyl group may enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazines exhibit significant antimicrobial properties. For instance, compounds containing similar structures have shown effective inhibition against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Clinafloxacin-triazole hybrid | 0.25–2 | MRSA |
| Ciprofloxacin-triazole hybrid | 0.046–3.11 | Various Gram-positive bacteria |
| Pyrido-triazine derivative | TBD | TBD |
Antifungal Activity
Similar compounds have demonstrated antifungal effects as well. For example, certain pyrido derivatives have been reported to inhibit the growth of Candida albicans and Aspergillus flavus at low concentrations .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole-fused fluoroquinolone | 1–8 | C. albicans, A. flavus |
| Pyrido derivative | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Nucleic Acid Synthesis : Similar triazine compounds disrupt DNA replication in bacteria.
- Cell Membrane Disruption : Some derivatives affect the integrity of microbial cell membranes.
- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in metabolic pathways.
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrido-triazine derivatives. Among them, one compound exhibited superior antibacterial activity compared to standard antibiotics .
Another study focused on the antifungal properties of similar structures, revealing that modifications to the side chains significantly influenced activity against fungal pathogens .
Q & A
Basic: What are the critical steps and conditions for synthesizing methyl 5-[...]furan-2-carboxylate with high yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrido-triazinone and furan-carboxylate intermediates. Key considerations include:
- Stepwise coupling : Use a methylene bridge to link the pyrido-triazinone and furan-carboxylate moieties via a sulfanyl group, requiring controlled pH (neutral to mildly basic) and anhydrous conditions to avoid side reactions .
- Temperature control : Maintain 60–80°C during nucleophilic substitution steps to optimize reaction kinetics without degrading thermally sensitive groups like the 4-oxo-triazine ring .
- Purification : Employ column chromatography and recrystallization (e.g., ethanol/water mixtures) to isolate the final product. Monitor intermediates via TLC and confirm purity with NMR (1H/13C) and mass spectrometry .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H NMR can identify the methylene bridge (δ 4.2–4.8 ppm) and furan protons (δ 6.3–7.5 ppm). 13C NMR confirms the ester carbonyl (δ 165–170 ppm) and 4-oxo-triazine (δ 175–180 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+) and fragments like the pyrido-triazinone core .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the sulfanyl-methylene linkage .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use tools like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The pyrido-triazinone moiety may occupy hydrophobic pockets, while the furan carboxylate could form hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K). Parameters like RMSD (<2 Å) indicate stable binding .
- QSAR studies : Corrogate substituent effects; for example, fluorination at the triazine ring (as in analogs) enhances lipophilicity and target affinity .
Advanced: How to resolve discrepancies in reported bioactivity across different in vitro models?
- Assay standardization : Control variables like cell line origin (e.g., HeLa vs. HEK293), incubation time, and DMSO concentration (<0.1% to avoid cytotoxicity) .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to address poor aqueous solubility, which may artificially reduce apparent activity .
- Orthogonal assays : Validate enzyme inhibition (e.g., IC50) via fluorogenic substrates and SPR-based binding assays to rule out assay-specific artifacts .
Intermediate: What strategies are effective for SAR studies of this compound?
- Core modifications : Replace the 8-methyl group on the triazine with halogens (e.g., F, Cl) to modulate electron-withdrawing effects and bioavailability .
- Linker variation : Substitute the sulfanyl-methylene bridge with sulfonyl or amine groups to alter conformational flexibility and target engagement .
- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid (via base hydrolysis) to assess impact on membrane permeability and potency .
Advanced: What methods address contradictory results in enzyme inhibition assays?
- Enzyme source validation : Ensure recombinant vs. native enzyme consistency; post-translational modifications (e.g., phosphorylation) may alter inhibition kinetics .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism. For example, if Km remains constant, non-competitive inhibition dominates .
- Metabolic stability testing : Use liver microsomes to check if rapid degradation (e.g., esterase cleavage) reduces apparent activity in prolonged assays .
Intermediate: How to evaluate the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 254 nm. The ester group may hydrolyze rapidly at pH >7 .
- Thermal stability : Use DSC/TGA to determine decomposition onset temperature. Store lyophilized samples at -20°C to prevent hygroscopic degradation .
- Light sensitivity : Conduct photostability studies (ICH Q1B guidelines) under UV-vis light; aromatic rings (e.g., pyrido-triazine) may form radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
